2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
Description
2-({1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a structurally complex small molecule featuring a benzodioxole-imidazole core linked via a sulfanyl bridge to an acetamide moiety substituted with a furfuryl group. This compound’s design aligns with pharmacophores known for antimicrobial, anticancer, and enzyme-modulating activities .
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c22-17(20-9-14-2-1-7-23-14)11-26-18-19-5-6-21(18)10-13-3-4-15-16(8-13)25-12-24-15/h1-8H,9-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPAJUFEZHMLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Imidazole Ring: The imidazole ring can be formed through the condensation of glyoxal, formaldehyde, and ammonia.
Thioether Formation: The imidazole ring is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with furan-2-ylmethylamine and acetic anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.
Substitution: The benzodioxole and furan rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline derivatives.
Substitution: Halogenated or nitrated derivatives of the benzodioxole and furan rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antifungal or anticancer agent.
Materials Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of novel materials with specific properties.
Biological Research: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It could modulate pathways related to cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
The structural and functional attributes of the target compound can be contextualized against analogous derivatives, as detailed below:
Compound 22 (2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)acetate)
- Core Structure : Benzo[d]imidazole with a cyclohexyl substituent.
- Key Features : Lacks the sulfanyl bridge and furan group but shares the imidazole-acetate backbone. Synthesized via acid-catalyzed cyclization (yield: 84 mg from 100 mg crude) .
- Activity: Not explicitly reported, but benzo[d]imidazole derivatives are associated with antitumor and antimicrobial effects .
Compound W1 (3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide)
- Core Structure : Benzo[d]imidazole-thioacetamide linked to a dinitrophenyl group.
- Key Features : Shares the sulfanyl-acetamide bridge but replaces benzodioxole/furan with a nitrobenzamide moiety.
- Activity : Demonstrates antimicrobial and anticancer properties, attributed to the electron-withdrawing nitro groups enhancing electrophilic interactions .
Compound 8a-w (N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides)
- Core Structure : Oxadiazole-thioacetamide with indole substituents.
- Key Features: Replaces imidazole with oxadiazole, known for metabolic stability. Synthesized via multi-step condensation (yields: 47–82%) .
- Activity : Broad-spectrum antimicrobial activity linked to the indole-oxadiazole synergy .
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The target compound’s benzodioxole and furan substituents likely increase logP compared to W1’s polar nitro groups, suggesting better membrane permeability .
- Synthetic Complexity : The target compound’s multi-step synthesis (inferred from and ) may involve challenges in purifying the sulfanyl-acetamide intermediate, similar to compound 10VP91 (a benzimidazole-acetamide requiring chromatographic purification) .
Crystallographic and Conformational Analysis
- SHELX-refined structures (e.g., ’s fluorophenyl-imidazole derivative) reveal that substituent orientation critically affects molecular packing and stability. The target compound’s benzodioxole and furan groups may adopt planar conformations, optimizing π-π stacking in protein binding sites .
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